6-(4-Methylphenyl)hexan-1-amine
Overview
Description
6-(4-Methylphenyl)hexan-1-amine is a useful research compound. Its molecular formula is C13H21N and its molecular weight is 191.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Transdermal Permeation Enhancers
6-(4-Methylphenyl)hexan-1-amine derivatives have been studied for their potential as transdermal permeation enhancers. A study by Farsa, Doležal, and Hrabálek (2010) demonstrated that certain alkylamides and alkyl esters of hexanoic acid, which can include derivatives of this compound, show promising results in enhancing the permeation of drugs through the skin. This could have implications for the development of more efficient transdermal drug delivery systems (Farsa, Doležal, & Hrabálek, 2010).
Catalysts in Ethylene Tetramerization
In the field of catalysis, Kuhlmann et al. (2007) investigated the use of certain bis(diphenylphosphino)amine ligands, which are structurally related to this compound, in ethylene tetramerization. These catalysts demonstrated good activity and selectivity, highlighting the compound's potential in industrial applications such as the production of various alkenes (Kuhlmann et al., 2007).
Hydroesterification and Hydroformylation Processes
Hung-Low et al. (2005) explored the use of rhodium complexes, including those with this compound derivatives, in the hydroesterification and hydroformylation of 1-hexene. These processes are crucial in the production of various chemicals, indicating the compound's significance in chemical synthesis and industrial applications (Hung-Low et al., 2005).
Electrochromic Materials
Tarkuç et al. (2008) investigated the electrochromic properties of a polymer derived from a this compound derivative. The study showed promising results for the use of these materials in electrochromic devices, which have applications in smart windows, displays, and other electronic devices (Tarkuç et al., 2008).
Polymerization Catalysts
Hu et al. (2015) explored the use of amine-imine nickel complexes, which could include derivatives of this compound, in the polymerization of 1-hexene. This research contributes to the field of polymer science, potentially impacting the production of new types of polymeric materials (Hu et al., 2015).
Metallosupramolecular Chemistry
Wang et al. (2011) demonstrated the use of this compound derivatives in the post-self-assembly modification of hexagonal prisms in metallosupramolecular chemistry. This research opens avenues for the development of novel supramolecular structures with potential applications in nanotechnology and materials science (Wang et al., 2011).
Solvent Effects in Organic Reactions
Keaveney et al. (2016) studied the influence of solvent structure on organic reactions involving this compound. This research provides insights into how solvent choice affects reaction outcomes, which is crucial for optimizing various chemical processes (Keaveney et al., 2016).
Properties
IUPAC Name |
6-(4-methylphenyl)hexan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-12-7-9-13(10-8-12)6-4-2-3-5-11-14/h7-10H,2-6,11,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUXOPNYKQEBKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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